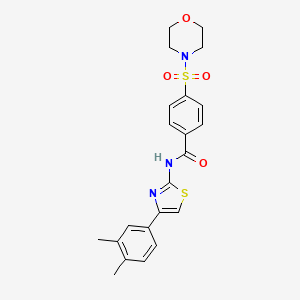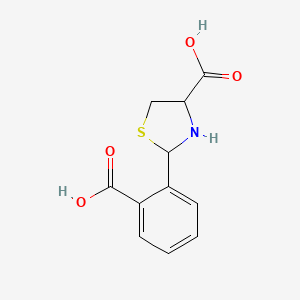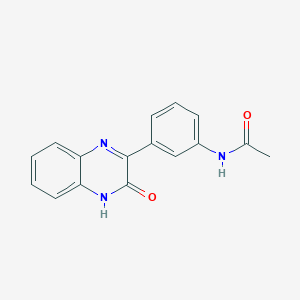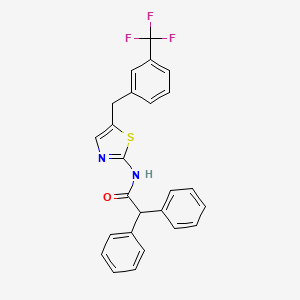
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, also known as DMXAA, is a small molecule drug that has been studied for its potential anti-cancer properties. In
作用机制
The exact mechanism of action of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is not fully understood, but it is believed to activate the immune system and induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines then activate endothelial cells and induce tumor necrosis, leading to tumor cell death.
Biochemical and Physiological Effects:
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has been shown to induce a number of biochemical and physiological effects, including the activation of immune cells, the induction of cytokine production, and the inhibition of tumor angiogenesis. N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has also been shown to induce vasodilation and increase blood flow to tumors, which may enhance the delivery of anti-cancer agents to the tumor site.
实验室实验的优点和局限性
One advantage of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is its potential to enhance the efficacy of other anti-cancer agents, such as chemotherapy and radiation therapy. However, N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has also been shown to have limited efficacy in certain tumor types and may have toxic side effects in some patients. Additionally, N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has poor solubility and stability, which may limit its use in clinical settings.
未来方向
Future research on N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide may focus on improving its solubility and stability, as well as developing new formulations and delivery methods. Additionally, further studies may aim to identify biomarkers that can predict patient response to N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide and explore its potential use in combination with other immune therapies. Finally, research may also explore the potential use of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide in other disease settings, such as infectious diseases and autoimmune disorders.
合成方法
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide can be synthesized through a multistep process that involves the reaction of 3,4-dimethylbenzaldehyde with thiourea to form 4-(3,4-dimethylphenyl)thiazol-2-amine. This intermediate is then reacted with 4-chlorobenzoyl chloride to form N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-chlorobenzamide, which is then treated with morpholine and sodium sulfite to form N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide.
科学研究应用
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has been extensively studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various preclinical models, including colon, breast, and lung cancer. N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has also been studied in combination with other anti-cancer agents, such as chemotherapy and radiation therapy, and has shown promising results in enhancing their efficacy.
属性
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c1-15-3-4-18(13-16(15)2)20-14-30-22(23-20)24-21(26)17-5-7-19(8-6-17)31(27,28)25-9-11-29-12-10-25/h3-8,13-14H,9-12H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYPEWXCDOLWBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-carbamoylphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2974792.png)
![N-(4-butylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2974795.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2974796.png)
![1-[(2,4-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2974797.png)


![[3-(Furan-2-carbonyloxy)-4-[(4-methoxyphenyl)iminomethyl]phenyl] furan-2-carboxylate](/img/structure/B2974802.png)
![3-(4-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2974803.png)
![[2-(4-Chloroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2974804.png)

